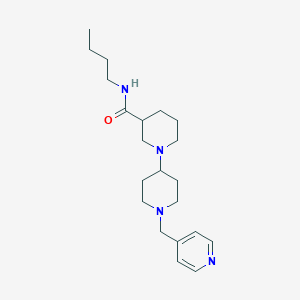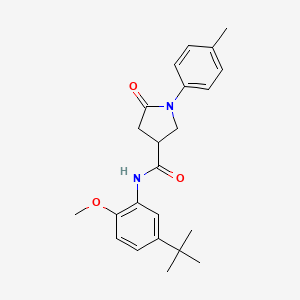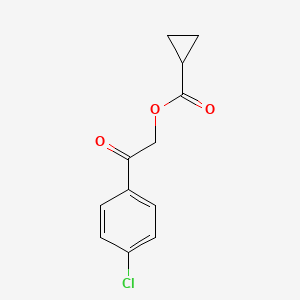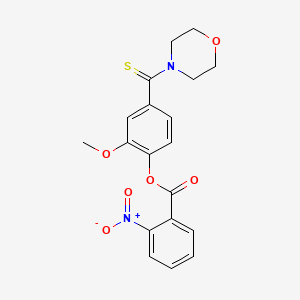![molecular formula C19H25N3OS B6117420 N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine, also known as ITI-214, is a small molecule drug that has shown promising results in preclinical studies for treating various diseases. ITI-214 is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a key role in regulating intracellular signaling pathways.
Wirkmechanismus
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine selectively inhibits PDE1, an enzyme that breaks down cyclic nucleotides, such as cAMP and cGMP, which play important roles in intracellular signaling pathways. By inhibiting PDE1, this compound increases the levels of cAMP and cGMP, leading to downstream effects such as vasodilation, anti-inflammatory effects, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In cardiovascular disease models, this compound has been shown to improve cardiac function, reduce inflammation, and improve endothelial function. In neurological disease models, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation. Inflammatory disease models have shown this compound to have anti-inflammatory effects and reduce disease severity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for large-scale production. It has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound does have some limitations for lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its mechanism of action is complex and involves multiple signaling pathways, making it difficult to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine. One area of interest is its potential as a treatment for Alzheimer's disease. This compound has shown neuroprotective effects in preclinical models and may be able to slow the progression of Alzheimer's disease. Another area of interest is its potential as a treatment for inflammatory bowel disease. This compound has shown anti-inflammatory effects in preclinical models and may be able to reduce inflammation in the gut. Finally, this compound may have potential as a treatment for heart failure. It has been shown to improve cardiac function and reduce inflammation in preclinical models, making it a promising candidate for further study.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine involves the reaction of 4-isopropylphenylamine with 4-methyl-1,3-thiazol-5-carboxylic acid to form an intermediate, which is then reacted with piperidine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has been extensively studied in preclinical models for various diseases, including neurological disorders, cardiovascular diseases, and inflammatory diseases. In animal models of stroke, this compound has been shown to improve neurological function and reduce brain damage. In models of heart failure, this compound has been shown to improve cardiac function and reduce inflammation. This compound has also shown promising results in models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-13(2)15-6-8-16(9-7-15)21-17-5-4-10-22(11-17)19(23)18-14(3)20-12-24-18/h6-9,12-13,17,21H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRYCRKKGDSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)

![1-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6117365.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)

![[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117389.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
